N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a compound that features both an oxazoline ring and a phenyl-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction conditions often include room temperature and the use of a slight excess of the fluorinating agent to ensure high conversion rates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Organolithium compounds are often used in nucleophilic substitution reactions involving this compound.
Major Products
Oxidation: The major product is the corresponding oxazole.
Substitution: The products vary depending on the nucleophile used but typically include substituted oxazolines or oxazoles.
Scientific Research Applications
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with various molecular targets. The oxazoline ring can participate in nucleophilic substitution reactions, while the phenyl-propynyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazoles: These compounds share the oxazoline ring but lack the phenyl-propynyl group.
1,2-Oxazole derivatives: These compounds are structurally similar but differ in the oxidation state of the oxazoline ring.
Uniqueness
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of both the oxazoline ring and the phenyl-propynyl group, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-2-11(10-6-4-3-5-7-10)14-12-13-8-9-15-12/h1,3-7,11H,8-9H2,(H,13,14) |
InChI Key |
JCOXIPNAEJAANH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)NC2=NCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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